

Environmental fate and degradation pathways of Tetrachlorvinphos in soil and water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrachlorvinphos**

Cat. No.: **B1682751**

[Get Quote](#)

Environmental Fate and Degradation of Tetrachlorvinphos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the organophosphate insecticide **Tetrachlorvinphos** (TCVP) in soil and water. The information is compiled from various scientific studies and regulatory documents to support environmental risk assessment and management strategies.

Environmental Fate of Tetrachlorvinphos

Tetrachlorvinphos is a non-persistent insecticide, with its environmental fate primarily governed by microbial degradation in soil and hydrolysis in water.^[1] It exhibits low mobility in soil due to its tendency to adsorb to soil particles.

Degradation in Soil

The primary mechanism for the breakdown of **Tetrachlorvinphos** in soil is microbially mediated degradation.^[2] Abiotic processes such as hydrolysis also contribute, particularly under alkaline conditions.

Persistence in Soil:

The persistence of **Tetrachlorvinphos** in soil is generally low, with reported half-lives ranging from a few days to several weeks, depending on soil type, temperature, and microbial activity.

Table 1: Aerobic and Anaerobic Soil Metabolism of **Tetrachlorvinphos**

Soil Type	Condition	Temperature (°C)	Half-life (days)	Reference
Medium Loam (pH 8.0)	Aerobic	15	9	[3]
Clay Loam (pH 8.0)	Aerobic	15	6	[3]
Sandy Loam (pH 7.9)	Aerobic	15	11	[3]
Unspecified	Aerobic	Not Specified	~4	[1]

Mobility in Soil:

Tetrachlorvinphos has a low potential for leaching into groundwater. Its mobility is limited by its strong adsorption to soil organic matter and clay particles. The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil.

Table 2: Soil Sorption of **Tetrachlorvinphos**

Parameter	Value	Interpretation	Reference
Koc	~2000 mL/g	Low mobility	[3]
Ks (sands, sandy loams with <1% organic matter)	0.6 - 4.0 mL/g	Mobile	[1]
Ks (loams, silty clays with 2-3% organic matter)	8.2 - 13.7 mL/g	Relatively immobile	[1]

Degradation in Water

In the aquatic environment, the degradation of **Tetrachlorvinphos** is primarily driven by hydrolysis, a chemical process in which the molecule is cleaved by reaction with water. The rate of hydrolysis is significantly influenced by the pH of the water, with degradation being more rapid under alkaline conditions.^[4] Photolysis, or degradation by sunlight, can also contribute to its breakdown in clear, shallow waters.

Table 3: Hydrolysis of **Tetrachlorvinphos** in Water

pH	Temperature (°C)	Half-life	Reference
3	50	54 days	[3]
5	Not Specified	57 days	[1]
7	50	44 days	[3]
7	Not Specified	30 days	[1]
9	Not Specified	10 days	[1]
10.5	50	80 hours	[3]

Degradation Pathways

The degradation of **Tetrachlorvinphos** in both soil and water proceeds through several pathways, leading to the formation of various metabolites.

Microbial Degradation Pathway in Soil

In soil, microorganisms utilize **Tetrachlorvinphos** as a carbon source, breaking it down into simpler, less toxic compounds. The initial step often involves the cleavage of the phosphate ester bond.

Microbial degradation pathway of **Tetrachlorvinphos** in soil.

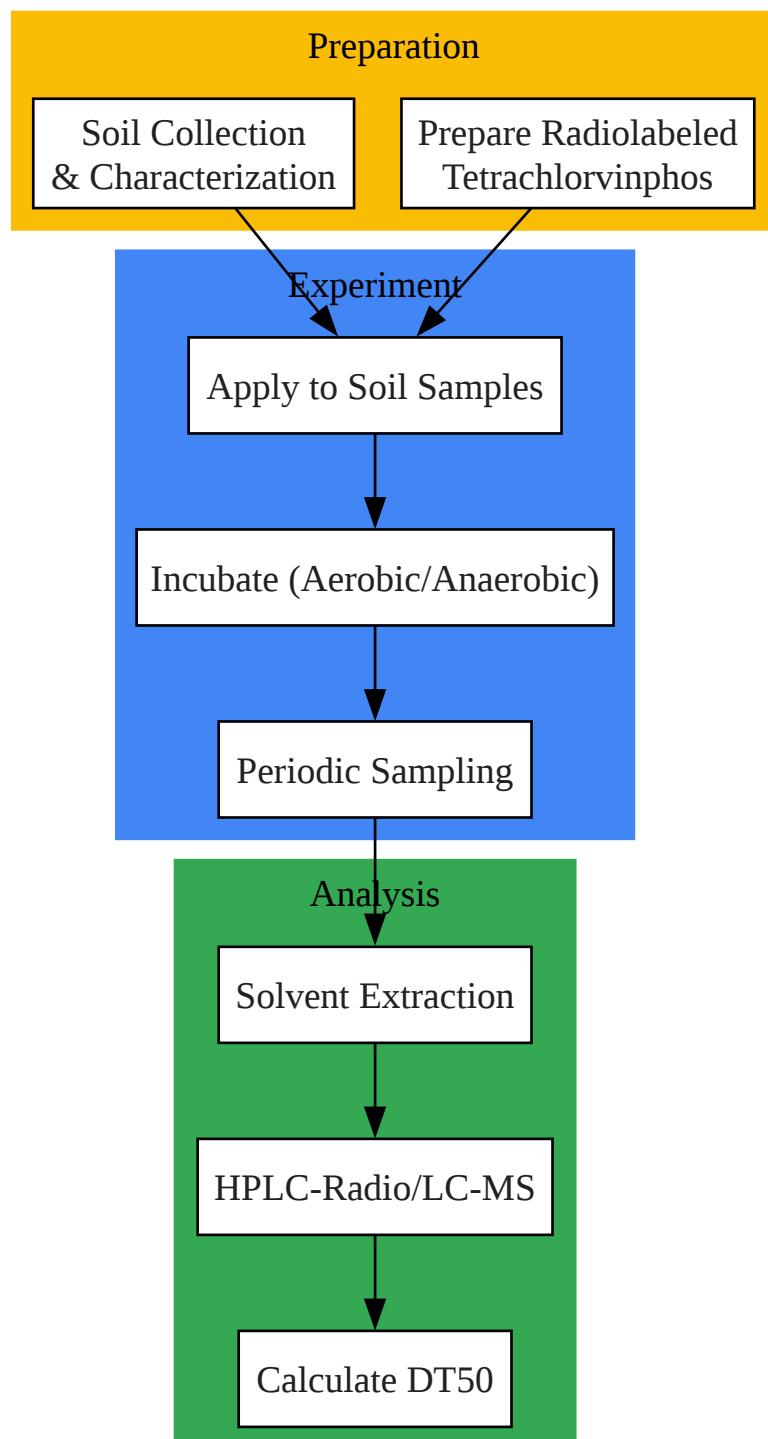
Hydrolysis Pathway in Water

Hydrolysis of **Tetrachlorvinphos** in water involves the cleavage of the P-O-vinyl bond, leading to the formation of 2,4,5-trichlorophenacyl chloride and dimethyl phosphate. The rate of this

reaction is highly dependent on pH.

Hydrolysis pathway of **Tetrachlorvinphos** in water.

Experimental Protocols


The following sections outline the methodologies for key experiments used to assess the environmental fate of **Tetrachlorvinphos**, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study aims to determine the rate and pathway of **Tetrachlorvinphos** degradation in soil under both aerobic and anaerobic conditions.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Test System:** Soil samples are collected from representative agricultural areas. Key soil characteristics (pH, organic carbon content, texture, microbial biomass) are determined.
- **Test Substance:** Radiolabeled ([14C]) **Tetrachlorvinphos** is typically used to trace its fate and transformation.
- **Application:** The test substance is applied to the soil samples at a concentration relevant to its agricultural use.
- **Incubation:** The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C). For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create an oxygen-free environment.
- **Sampling and Analysis:** Soil and water samples are collected at various time intervals. The samples are extracted with appropriate solvents, and the extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products. Evolved [14C]CO₂ is trapped to measure mineralization.

- Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are modeled to calculate degradation half-lives (DT50).

[Click to download full resolution via product page](#)

Experimental workflow for a soil metabolism study.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of **Tetrachlorvinphos** in aqueous solutions at different pH levels.[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- Test Substance: A known concentration of **Tetrachlorvinphos** is added to each buffer solution.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photolysis.
- Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.
- Data Analysis: The rate of disappearance of **Tetrachlorvinphos** at each pH is used to calculate the first-order rate constant and the hydrolysis half-life.

Phototransformation on Soil Surfaces (OECD 316)

This study evaluates the degradation of **Tetrachlorvinphos** on soil surfaces when exposed to light.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Test System: A thin layer of soil is applied to a support surface (e.g., glass plate).
- Test Substance: Radiolabeled **Tetrachlorvinphos** is applied uniformly to the soil surface.
- Irradiation: The treated soil plates are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are kept under the same conditions but shielded from light.
- Sampling and Analysis: At different time intervals, the soil is extracted and analyzed for the parent compound and photoproducts using HPLC with radiometric detection and/or LC-MS. Volatile products can be trapped and analyzed.

- Data Analysis: The rate of disappearance of **Tetrachlorvinphos** on the irradiated plates, corrected for any degradation in the dark controls, is used to determine the photolysis half-life.

Analytical Methods for Residue Analysis

Accurate quantification of **Tetrachlorvinphos** and its metabolites in environmental samples is crucial for fate studies.

- Sample Preparation:
 - Soil: Extraction is typically performed using organic solvents like acetonitrile or a mixture of acetone and water, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances.
 - Water: Solid-phase extraction (SPE) is commonly used to concentrate the analytes from the water sample and remove interfering matrix components.[17][18][19]
- Instrumentation:
 - Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds like **Tetrachlorvinphos**.
 - High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A powerful technique for the analysis of a wide range of pesticide residues, including polar metabolites, with high sensitivity and specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 3. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrachlorvinphos - Wikipedia [en.wikipedia.org]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 14. eppltd.com [eppltd.com]
- 15. OECD Draft: Phototransformation of Chemicals on Soil Surfaces | ibacon GmbH [ibacon.com]
- 16. eppltd.com [eppltd.com]
- 17. agilent.com [agilent.com]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Environmental fate and degradation pathways of Tetrachlorvinphos in soil and water]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682751#environmental-fate-and-degradation-pathways-of-tetrachlorvinphos-in-soil-and-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com